molecular formula C12H20N4O B1481836 6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine CAS No. 2097972-68-2

6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine

Cat. No. B1481836
CAS RN: 2097972-68-2
M. Wt: 236.31 g/mol
InChI Key: IITKBRYKDMTBTK-UHFFFAOYSA-N
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Description

The compound appears to contain an aminoethoxy group and a pyrimidin-4-amine group. Aminoethoxyethanol, also known as 2-(2-aminoethoxy)ethanol, is a versatile intermediate with a variety of applications . It’s commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Molecular Structure Analysis

The molecular structure of 2-(2-aminoethoxy)ethanol, a component of the compound you’re interested in, has the molecular formula C4H11NO2 and a molecular weight of 105.14 .


Physical And Chemical Properties Analysis

2-(2-aminoethoxy)ethanol is a colorless to light yellow liquid with an amine-like odor. It is miscible with water in all proportions . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Synthesis of Aryloxy Methylpyrimidines : A study by Erkin et al. (2015) discusses the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, which are structurally related to your compound of interest. This research highlights the decomposition pathways of these compounds under positive electrospray ionization (Erkin et al., 2015).

  • Crystal Structure Analysis : The work of Jeon et al. (2015) provides an in-depth analysis of the crystal structure of a similar compound, cyprodinil, detailing the angles and interactions within the pyrimidine ring, which could be relevant for understanding the structure of your compound (Jeon et al., 2015).

Reactivity and Mechanistic Insights

  • Amine Reactivity Studies : A study by McKeveney et al. (2004) focuses on the synthesis and structural determination of a compound similar to yours, providing insights into the reactivity of the pyrimidine ring with different amine substitutions (McKeveney et al., 2004).

  • Photoredox Catalysis in Amine Derivatives : Ociepa et al. (2018) discuss the application of amines as alkylating agents in synthesis, highlighting a metal-free photoredox strategy for forming bonds in primary amine derivatives, which could be relevant for modifications of your compound (Ociepa et al., 2018).

  • Nucleophilic Substitution Reactions : Khan et al. (2015) provide insights into nucleophilic substitution reactions of aminopyrimidine derivatives, which can help understand the chemical behavior of your compound in different conditions (Khan et al., 2015).

  • Amination of Halogenated Compounds : Research by Garlapati et al. (2012) on the amination of halogenated quinazolinones could offer parallels in understanding the reactivity of halogenated pyrimidines, similar to your compound (Garlapati et al., 2012).

Applications in Material Science

  • Stabilization in Polypropylene Films : Rosales-Jasso et al. (1999) explored the use of amino-S-triazines, similar in structure to pyrimidine derivatives, as thermal and UV stabilizers in polypropylene films. This suggests potential applications of your compound in material science (Rosales-Jasso et al., 1999).

Safety and Hazards

2-(2-aminoethoxy)ethanol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-6-14-10-8-11(17-7-5-13)16-12(15-10)9-3-4-9/h8-9H,2-7,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITKBRYKDMTBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC(=N1)C2CC2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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